methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate typically involves the reaction of 2-methyl-1H-indole-3-thiol with methyl 2,2-difluoro-2-bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions, particularly those involving indole-binding proteins.
Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and antimicrobial properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For instance, it may interact with nuclear receptors, regulate intestinal hormones, and affect bacterial signaling molecules, thereby maintaining intestinal homeostasis and impacting liver metabolism and immune response .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: A reagent used for trifluoromethylation and perfluoroalkylation reactions.
[2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate: Another indole derivative with potential biological activities.
Uniqueness
Methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate is unique due to its specific combination of the indole moiety with difluoro and sulfanyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H11F2NO2S |
---|---|
Molecular Weight |
271.28 g/mol |
IUPAC Name |
methyl 2,2-difluoro-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetate |
InChI |
InChI=1S/C12H11F2NO2S/c1-7-10(18-12(13,14)11(16)17-2)8-5-3-4-6-9(8)15-7/h3-6,15H,1-2H3 |
InChI Key |
SXPRPSIWSHFDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SC(C(=O)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.